molecular formula C9H11Cl2N3O B2730462 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1955498-69-7

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2730462
CAS No.: 1955498-69-7
M. Wt: 248.11
InChI Key: JFITWZBSSYVVQN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the reaction of 2-aminobenzylamine with appropriate aldehydes or ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinazoline ring. The final product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways in cells.

Comparison with Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 6-substituted quinazoline-2-thiols
  • Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Comparison: Compared to these similar compounds, 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride stands out due to its unique structural features and potential for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications.

Biological Activity

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a compound of significant interest due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for a range of biological activities. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_10H_12Cl_2N_4O

Antimicrobial Activity

Research has shown that derivatives of 3,4-dihydroquinazolin-4-one exhibit notable antimicrobial properties. A study evaluated a series of 2,3-dihydroquinazolin-4(1H)-one analogues against Mycobacterium tuberculosis, revealing that several compounds demonstrated moderate to good anti-TB activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25.0 µg/mL .

CompoundMIC (µg/mL)Activity
2b12.5Potent
Others25.0Moderate

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. For instance, certain derivatives have shown effectiveness against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity exhibited by this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anti-TB Evaluation : A study synthesized novel 2,3-dihydroquinazolin-4(1H)-one derivatives and tested them against Mycobacterium tuberculosis. The most potent compound showed an MIC of 12.5 µg/mL, highlighting the potential for developing new anti-TB agents from this class of compounds .
  • Anticancer Screening : Various derivatives were screened against breast and lung cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, indicating substantial cytotoxicity towards these cancer cells .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It has been suggested that the compound interacts with various receptors, modulating signaling pathways associated with inflammation and cancer progression.

Properties

IUPAC Name

2-(aminomethyl)-3H-quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFITWZBSSYVVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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